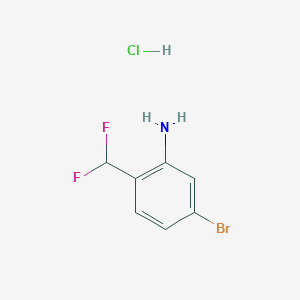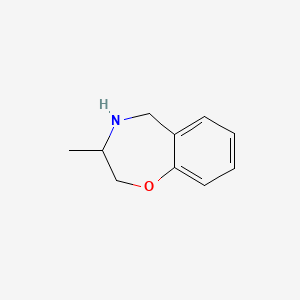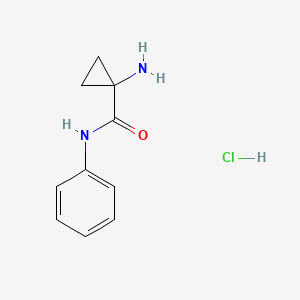
1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride
Übersicht
Beschreibung
1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, commonly known as 1-amino-PCA, is an amino acid derivative of the amino acid proline. It is a water-soluble compound that is widely used in biochemical and physiological research. 1-amino-PCA is also used in the synthesis of other compounds, such as peptides, proteins, and nucleotides.
Wissenschaftliche Forschungsanwendungen
Ethylene Biology in Plant Science
1-Amino-N-phenylcyclopropane-1-carboxamide hydrochloride, while not directly mentioned, relates closely to studies on its analogous compound, 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a significant role in ethylene biology in plants. Ethylene, a simple molecule, profoundly influences plant biology, including growth, development, and stress responses. ACC, as ethylene's precursor, is not just a step in ethylene biosynthesis but has its own independent roles in plant biology. For example, ACC can be conjugated into various derivatives, metabolized by bacteria to promote plant growth, and involved in sophisticated transport mechanisms for ethylene responses. Some studies have reported ACC functioning independently as a signaling molecule, suggesting a broader role beyond being an ethylene precursor (B. V. D. Poel & D. Straeten, 2014).
Postharvest Biology and Ethylene Inhibition
Another research area focuses on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, demonstrating significant impacts on the postharvest quality of both climacteric and non-climacteric fruits. 1-MCP has been shown to effectively delay ripening and extend the shelf life of fruits by inhibiting ethylene perception, illustrating its potential utility in postharvest biology and technology. This compound, while structurally distinct from 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, highlights the importance of understanding and manipulating ethylene biology for agricultural benefits (S. Blankenship & J. Dole, 2003).
Phytoremediation and Plant Growth Promotion
Further, the role of plant growth-promoting rhizobacteria (PGPR), particularly those producing ACC deaminase, in enhancing plant tolerance to various abiotic stresses is notable. These bacteria can lower ethylene levels in plants, thereby improving growth under stress conditions. This research underscores the potential of leveraging microbial interactions with ethylene and its precursors to support sustainable agriculture and environmental remediation (A. Ullah et al., 2015).
Eigenschaften
IUPAC Name |
1-amino-N-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLHDYCIGYXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride | |
CAS RN |
1803582-96-8 | |
| Record name | Cyclopropanecarboxamide, 1-amino-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)
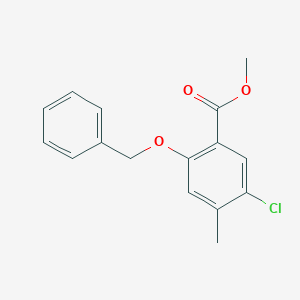
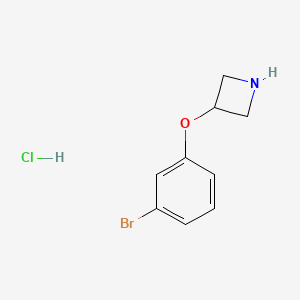
![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)
amine hydrochloride](/img/structure/B1378739.png)


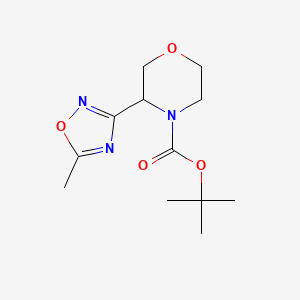
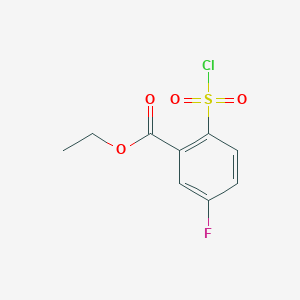
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
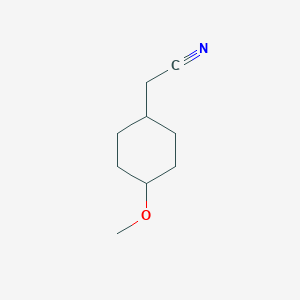
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)
